molecular formula C23H28N2O3 B1681595 Tropapride CAS No. 76352-13-1

Tropapride

Cat. No.: B1681595
CAS No.: 76352-13-1
M. Wt: 380.5 g/mol
InChI Key: PCIWCYUKRZFCMF-YQQQUEKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes:: Tropapride can be synthesized through various routes. One common method involves the condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 4-methylpiperidine-4-carboxylic acid. The resulting compound undergoes further reactions to form this compound.

Reaction Conditions:: The specific reaction conditions may vary, but typically involve appropriate solvents, catalysts, and temperature control.

Industrial Production:: this compound is industrially produced using efficient synthetic processes to ensure high yields and purity.

Chemical Reactions Analysis

Tropapride undergoes several chemical reactions:

    Oxidation: It can be oxidized under certain conditions.

    Reduction: Reduction reactions may modify its structure.

    Substitution: this compound can undergo substitution reactions at specific functional groups.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.

Major products formed during these reactions depend on the specific reaction conditions and functional groups involved.

Scientific Research Applications

Tropapride has diverse applications:

    Neurology: It has been investigated for its potential in treating neurological disorders related to dopamine dysregulation.

    Gastroenterology: this compound’s antiemetic properties make it useful in managing nausea and vomiting.

    Psychiatry: Research explores its role in psychiatric conditions.

Mechanism of Action

Tropapride exerts its effects by blocking dopamine D2 receptors. By doing so, it modulates dopamine signaling pathways, impacting mood, movement, and other physiological processes.

Comparison with Similar Compounds

Tropapride shares similarities with other benzamide derivatives, such as sulpiride and clebopride. its unique features set it apart from these compounds.

Biological Activity

Tropapride is a compound that primarily functions as a selective antagonist of dopamine D2 receptors. Its biological activity has been studied extensively, particularly in the context of neuropharmacology and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, binding affinity, and relevant case studies.

This compound is known to interact specifically with dopamine D2 receptors, which are critical in regulating various neurological functions. By blocking these receptors, this compound can influence dopaminergic signaling pathways, which are implicated in several psychiatric and neurological disorders.

Binding Affinity

The binding affinity of this compound to D2 receptors has been quantitatively assessed in various studies. For instance, research indicates that this compound exhibits a significant binding affinity, which can be compared with other D2 receptor ligands.

Compound Binding Affinity (nM)
This compound0.6 ± 0.09
Raclopride1.3
Ketanserin3.5

This table illustrates that this compound has a relatively high binding affinity compared to other known D2 receptor antagonists, making it a valuable candidate for further research into its therapeutic potential .

Pharmacological Studies

In vivo studies have demonstrated the effects of this compound on dopaminergic activity within the brain. For example, animal studies show that the percentage of the injected dose localizing in the whole brain was measured at various time points post-injection, indicating its distribution and potential efficacy as a therapeutic agent .

Case Study: Neuroimaging

A notable case study involved the use of this compound in neuroimaging to assess its effects on dopamine receptor occupancy. The study utilized positron emission tomography (PET) imaging to visualize the binding of this compound to D2 receptors in live subjects. The results indicated that this compound effectively occupied D2 receptors, which correlated with behavioral changes observed in the subjects .

Clinical Applications

This compound has been investigated for its potential applications in treating gastrointestinal disorders and psychiatric conditions such as schizophrenia. Its ability to modulate dopaminergic signaling makes it a candidate for managing symptoms associated with these disorders.

Efficacy in Treating Gastrointestinal Disorders

Clinical trials have evaluated the efficacy of this compound in patients with functional gastrointestinal disorders. Results showed significant improvements in symptoms such as nausea and vomiting, suggesting that its mechanism as a D2 antagonist may alleviate these conditions through modulation of gut-brain interactions .

Properties

CAS No.

76352-13-1

Molecular Formula

C23H28N2O3

Molecular Weight

380.5 g/mol

IUPAC Name

N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2,3-dimethoxybenzamide

InChI

InChI=1S/C23H28N2O3/c1-27-21-10-6-9-20(22(21)28-2)23(26)24-17-13-18-11-12-19(14-17)25(18)15-16-7-4-3-5-8-16/h3-10,17-19H,11-15H2,1-2H3,(H,24,26)/t17?,18-,19+

InChI Key

PCIWCYUKRZFCMF-YQQQUEKLSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Isomeric SMILES

COC1=CC=CC(=C1OC)C(=O)NC2C[C@H]3CC[C@@H](C2)N3CC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

exo-2,3-dimethoxy-N-(8-(phenylmethyl)-8-azabicyclo(3.2.1)oct-3-yl)benzamide
MD 790501
MD-790501
tropapride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tropapride
Reactant of Route 2
Reactant of Route 2
Tropapride
Reactant of Route 3
Reactant of Route 3
Tropapride
Reactant of Route 4
Reactant of Route 4
Tropapride
Reactant of Route 5
Reactant of Route 5
Tropapride
Reactant of Route 6
Reactant of Route 6
Tropapride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.